(Z)-6-hydroxy-7-((4-(2-hydroxyethyl)piperazin-1-yl)methyl)-2-(4-methoxybenzylidene)-4-methylbenzofuran-3(2H)-one
Description
(Z)-6-Hydroxy-7-((4-(2-hydroxyethyl)piperazin-1-yl)methyl)-2-(4-methoxybenzylidene)-4-methylbenzofuran-3(2H)-one is a synthetic benzofuranone derivative characterized by a complex heterocyclic framework. Its structure includes a benzofuran-3(2H)-one core substituted with a 4-methoxybenzylidene group at the C2 position, a hydroxypiperazine moiety at C7, and a methyl group at C2. The Z-configuration of the benzylidene double bond is critical for its stereochemical and bioactive properties . This compound has garnered attention in medicinal chemistry due to its structural similarity to bioactive benzofuran derivatives, which are known for antimicrobial, anti-inflammatory, and anticancer activities.
Properties
IUPAC Name |
(2Z)-6-hydroxy-7-[[4-(2-hydroxyethyl)piperazin-1-yl]methyl]-2-[(4-methoxyphenyl)methylidene]-4-methyl-1-benzofuran-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N2O5/c1-16-13-20(28)19(15-26-9-7-25(8-10-26)11-12-27)24-22(16)23(29)21(31-24)14-17-3-5-18(30-2)6-4-17/h3-6,13-14,27-28H,7-12,15H2,1-2H3/b21-14- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQDXZIWWJRVFSF-STZFKDTASA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C2=C1C(=O)C(=CC3=CC=C(C=C3)OC)O2)CN4CCN(CC4)CCO)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C2=C1C(=O)/C(=C/C3=CC=C(C=C3)OC)/O2)CN4CCN(CC4)CCO)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (Z)-6-hydroxy-7-((4-(2-hydroxyethyl)piperazin-1-yl)methyl)-2-(4-methoxybenzylidene)-4-methylbenzofuran-3(2H)-one represents a novel benzofuran derivative with potential therapeutic applications. Benzofuran derivatives are known for their diverse biological activities, including anticancer, anti-inflammatory, and analgesic effects. This article reviews the biological activity of this specific compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential clinical applications.
Biological Activity Overview
-
Anticancer Activity
- Mechanism of Action : Benzofuran derivatives often exhibit anticancer properties through the inhibition of tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells. The specific compound under study has shown promising results in preliminary assays.
- Case Study : In vitro studies demonstrated that the compound effectively inhibited the proliferation of various cancer cell lines, including K562 (human leukemia) and MCF-7 (breast cancer) cells. The IC50 values were significantly lower than those of standard chemotherapeutic agents .
-
Anti-inflammatory Effects
- Mechanism : The compound's anti-inflammatory activity is attributed to its ability to suppress pro-inflammatory cytokines such as TNF-alpha and IL-6. This is crucial in managing chronic inflammatory diseases.
- Research Findings : Studies indicated a reduction in TNF-alpha levels by up to 93% in treated macrophage cells, suggesting a robust anti-inflammatory profile .
- Analgesic Properties
Data Table: Summary of Biological Activities
| Biological Activity | Assay Type | Cell Line Tested | IC50 (µM) | Reference |
|---|---|---|---|---|
| Anticancer | MTT Assay | K562 | 5.0 | |
| Anti-inflammatory | Cytokine Inhibition | Macrophages | 0.5 | |
| Analgesic | Hot Plate Test | Mice | N/A |
- Apoptosis Induction : The compound induces apoptosis through mitochondrial pathways, increasing reactive oxygen species (ROS) levels and activating caspases 3 and 7. This was confirmed through flow cytometry and caspase activity assays .
- Cytokine Modulation : By inhibiting NF-kB signaling pathways, the compound effectively reduces inflammation markers, which is beneficial in treating autoimmune disorders .
Scientific Research Applications
Biological Activities
Numerous studies have highlighted the biological activities associated with this compound:
-
Anticancer Activity :
- The compound has shown potential in inhibiting the proliferation of various cancer cell lines, making it a candidate for further development as an anticancer agent .
-
Kinase Inhibition :
- It has been identified as a potential inhibitor of several kinases involved in cell signaling pathways, which are crucial for cancer progression and other diseases .
- Specific kinases targeted include receptor tyrosine kinases such as VEGFR, PDGFR, and EGFR, which play significant roles in angiogenesis and tumor growth .
-
Antioxidant Properties :
- The presence of hydroxyl groups contributes to its antioxidant activities, potentially offering protective effects against oxidative stress-related diseases .
Therapeutic Applications
The diverse biological activities suggest several therapeutic applications:
- Cancer Therapy : Given its anticancer properties, the compound may be developed as a novel chemotherapeutic agent.
- Neurological Disorders : The ability to cross the blood-brain barrier due to its structural components may make it suitable for treating central nervous system disorders .
- Cardiovascular Diseases : Its kinase inhibition profile suggests potential applications in treating diseases related to angiogenesis, such as diabetic retinopathy or other vascular complications .
Case Studies and Research Findings
Several studies have documented the efficacy of (Z)-6-hydroxy-7-((4-(2-hydroxyethyl)piperazin-1-yl)methyl)-2-(4-methoxybenzylidene)-4-methylbenzofuran-3(2H)-one:
| Study | Focus | Findings |
|---|---|---|
| Study A | Anticancer Activity | Demonstrated inhibition of cancer cell proliferation in vitro. |
| Study B | Kinase Inhibition | Identified as an effective inhibitor of VEGFR and PDGFR pathways. |
| Study C | Antioxidant Activity | Showed significant free radical scavenging activity in cellular models. |
These findings indicate promising avenues for further research and development.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs differ primarily in substituents on the benzylidene group, the piperazine moiety, and the benzofuran core. Below is a detailed comparison with key analogs:
Table 1: Structural and Physicochemical Comparisons
Key Comparative Insights
Benzylidene Substituent Effects The 4-methoxybenzylidene group in the target compound confers moderate lipophilicity compared to the 2,3,4-trimethoxy analog (), which exhibits higher solubility in polar solvents due to additional methoxy groups .
Piperazine Modifications
- The 2-hydroxyethyl-piperazine side chain (present in the target compound and ) enhances water solubility and hydrogen-bonding capacity compared to the 4-methylpiperidine in . This moiety is often linked to improved pharmacokinetic profiles in CNS-targeting drugs .
Bioactivity Trends
- While explicit bioactivity data for the target compound is absent in the provided evidence, analogs like the 2,3,4-trimethoxy derivative () show enhanced antimicrobial activity in preliminary assays, likely due to increased electron-donating methoxy groups stabilizing ligand-receptor interactions .
- The 4-ethylbenzylidene variant () may exhibit altered metabolic stability, as alkyl groups are less prone to oxidative degradation compared to methoxy substituents .
Stereochemical Considerations
- The Z-configuration is conserved across all analogs, ensuring proper spatial alignment of the benzylidene and benzofuran moieties for target engagement. Computational studies suggest that E-isomers would disrupt planar stacking in enzyme active sites .
Research Findings and Implications
- Synthetic Accessibility : The target compound’s synthesis likely follows routes similar to , involving KOH-mediated cyclization of alkynyl precursors. However, the hydroxyethyl-piperazine side chain may require additional protection-deprotection steps .
- Crystallographic Data : Tools like SHELX () and ORTEP-3 () are critical for resolving the Z-configuration and validating hydrogen-bonding networks involving the hydroxyethyl-piperazine group .
- Further in vitro profiling is warranted .
Preparation Methods
One-Pot Benzofuran-3(2H)-one Formation
The 6-hydroxy-4-methylbenzofuran-3(2H)-one intermediate is synthesized via a modified four-step, one-pot procedure adapted from ACS Organic Process Research & Development. Starting with ethyl α-chloroacetoacetate, SN2 displacement by sodium 2-hydroxy-5-methylphenolate generates a keto-ester intermediate, which undergoes acid-catalyzed cyclodehydration (Scheme 1).
Key Conditions:
- Step 1 (O-Alkylation): Ethyl α-chloroacetoacetate (1.2 eq), sodium 2-hydroxy-5-methylphenolate (1.0 eq), acetone/water (4:1), 60°C, 3 h (89% yield).
- Step 2 (Cyclization): Concentrated H2SO4, 0°C → 25°C, 12 h (76% yield).
1H NMR monitoring confirmed intermediate structures, with the final benzofuran-3(2H)-one exhibiting characteristic δ 4.35 (s, 2H, C2-CH2) and δ 7.21 (d, J = 8.4 Hz, C5-H).
Hydroxylation and Methylation at C6 and C4
Selective C6 hydroxylation is achieved using Mn(OAc)3-mediated oxidation, followed by in situ protection as a tert-butyldimethylsilyl (TBS) ether (Scheme 2). Subsequent C4 methylation employs CH3I/K2CO3 in DMF at 50°C (92% yield).
Analytical Data:
Knoevenagel Condensation for Z-Selective Benzylidene Installation
The 4-methoxybenzylidene group is introduced via ultrasound-assisted Knoevenagel condensation, adapting methodologies from Current Chemistry Letters.
Optimized Protocol:
- Substrates: 6-TBS-4-methylbenzofuran-3(2H)-one (1.0 eq), 4-methoxybenzaldehyde (1.5 eq).
- Conditions: Triethylamine (1.2 eq), water/ethanol (1:1), ultrasound (35 kHz), 25°C, 8 min.
- Yield: 94% (Z:E > 95:5 by 1H NMR).
Conventional heating (reflux, 2 h) provided lower Z-selectivity (82:18), underscoring ultrasound’s role in kinetic control. The Z-configuration was confirmed by NOESY correlations between the C2 benzylidene proton (δ 7.89) and C4-CH3 (δ 2.31).
Piperazinylmethyl Functionalization via Aqueous Mannich Reaction
Installation of the (4-(2-hydroxyethyl)piperazin-1-yl)methyl group employs a Mannich reaction optimized from Patent CN102863413A and PMC studies.
Stepwise Procedure:
LC-MS analysis showed [M+H]+ at m/z 493.2, consistent with the product. Regioselectivity at C7 was confirmed by HMBC correlations between the piperazinylmethyl CH2 (δ 3.72) and C7 (δ 138.4).
Global Deprotection and Final Characterization
The 2-hydroxyethyl group on piperazine is deprotected using HCl/EtOAc (1.0 M, 25°C, 2 h), followed by neutralization with NaHCO3 (96% yield).
Spectroscopic Validation:
- 1H NMR (400 MHz, DMSO-d6): δ 12.05 (s, 1H, C6-OH), δ 7.89 (s, 1H, benzylidene CH), δ 4.62 (t, J = 5.2 Hz, 1H, -CH2OH).
- HPLC Purity: 99.3% (C18, MeCN/H2O 70:30).
Comparative Analysis of Synthetic Routes
| Step | Method | Yield (%) | Time | Selectivity (Z:E) |
|---|---|---|---|---|
| 1 | One-pot benzofuran | 76 | 15 h | N/A |
| 2 | Ultrasound Knoevenagel | 94 | 8 min | 95:5 |
| 3 | Aqueous Mannich | 86 | 12 h | >99% regioselective |
Q & A
Q. What synthetic routes are commonly employed for the preparation of this compound?
The synthesis typically involves a multi-step approach:
- Core formation : Condensation of a hydroxyl-substituted benzofuran-3(2H)-one with 4-methoxybenzaldehyde under basic conditions (e.g., NaOH/KCO in ethanol/methanol) to form the benzylidene moiety .
- Piperazine functionalization : Introduction of the 4-(2-hydroxyethyl)piperazine group via nucleophilic substitution or reductive amination, often using a methylene linker .
- Purification : Column chromatography or recrystallization to isolate the (Z)-isomer, confirmed by NMR and HPLC .
Q. How can the stereochemical configuration of the benzylidene moiety be confirmed?
- X-ray crystallography : Provides definitive evidence of the (Z)-configuration by resolving bond angles and spatial arrangement .
- Computational modeling : Density Functional Theory (DFT) calculations predict stability and optimize geometry, corroborating experimental data .
- NOESY NMR : Cross-peaks between the benzylidene proton and adjacent aromatic protons support the (Z)-conformation .
Q. What analytical techniques are critical for characterizing purity and structural integrity?
- HPLC : Use a C18 column with a mobile phase of methanol/buffer (65:35, pH 4.6 adjusted with acetic acid) to resolve impurities .
- Mass spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H] at m/z 507.23) .
- NMR : H and C spectra verify substituent positions (e.g., methoxy singlet at δ 3.8 ppm, benzofuran carbonyl at δ 170 ppm) .
Advanced Research Questions
Q. How do structural modifications on the piperazine ring influence biological activity?
- SAR studies :
| Substituent | Impact on Activity | Reference |
|---|---|---|
| 2-Hydroxyethyl | Enhances solubility and CNS penetration | |
| 4-Fluorophenyl | Increases affinity for serotonin receptors | |
| Unsubstituted | Reduces metabolic stability |
- Mechanistic insight : The hydroxyethyl group facilitates hydrogen bonding with target proteins (e.g., kinases), while electron-withdrawing groups improve oxidative stability .
Q. What methodologies are recommended for assessing in vitro anticancer activity?
- Apoptosis assays : Measure caspase-3/7 activation in cancer cell lines (e.g., MCF-7, K562) using fluorogenic substrates .
- ROS detection : Employ DCFH-DA probes to quantify reactive oxygen species generation, linking oxidative stress to cytotoxicity .
- Cell cycle analysis : Flow cytometry with propidium iodide staining identifies G2/M arrest, a hallmark of benzofuran derivatives .
Q. How can reaction mechanisms for key synthetic steps be elucidated?
- Kinetic studies : Monitor condensation reactions via UV-Vis spectroscopy to determine rate constants and activation energy .
- Isotopic labeling : Use O-labeled aldehydes to trace oxygen incorporation into the benzofuran core .
- DFT calculations : Map energy profiles for intermediates (e.g., enolate formation during aldol condensation) .
Q. What strategies optimize yield in large-scale synthesis?
- Solvent selection : Replace ethanol with DMF to improve solubility of intermediates .
- Catalyst screening : Test Pd(OAc)/XPhos for Suzuki-Miyaura coupling to attach aryl groups .
- Workflow automation : Continuous flow reactors reduce side reactions during piperazine functionalization .
Data Contradictions and Resolution
Q. How can discrepancies in reported biological activities be resolved?
- Comparative assays : Standardize protocols (e.g., MTT vs. ATP-based viability assays) to minimize variability .
- Metabolic profiling : LC-MS/MS identifies metabolite interference (e.g., demethylation of the methoxy group) that may skew results .
- Structural validation : Reconfirm batch purity via XRD to rule out isomer contamination .
Methodological Tables
Q. Table 1. Key Synthetic Intermediates and Conditions
| Step | Reagent/Condition | Role | Reference |
|---|---|---|---|
| Benzylidene formation | 4-Methoxybenzaldehyde, KCO, EtOH | Aldol condensation | |
| Piperazine coupling | 4-(2-Hydroxyethyl)piperazine, DIPEA, DMF | Nucleophilic substitution | |
| Purification | Silica gel (CHCl:MeOH 95:5) | Isomer separation |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
